Benzenamine, 4-chloro-3-nitro-, sulfate

説明

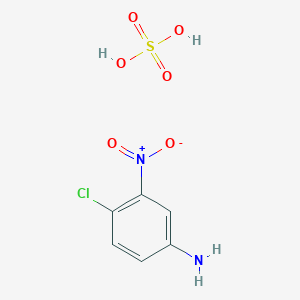

Benzenamine, 4-chloro-3-nitro-, sulfate: is an organic compound with the molecular formula C6H5ClN2O2. It is also known as 4-chloro-3-nitroaniline sulfate. This compound is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to the benzene ring, along with an amine group (-NH2). The sulfate part of the compound indicates that it is in the form of a sulfate salt, which enhances its solubility in water.

準備方法

Synthetic Routes and Reaction Conditions:

Nitration of 4-chloroaniline: The synthesis of 4-chloro-3-nitroaniline typically involves the nitration of 4-chloroaniline. This reaction is carried out by treating 4-chloroaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the amino group.

Sulfonation: The resulting 4-chloro-3-nitroaniline can then be converted to its sulfate salt by reacting it with sulfuric acid.

Industrial Production Methods: Industrial production of benzenamine, 4-chloro-3-nitro-, sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反応の分析

Types of Reactions:

Reduction: Benzenamine, 4-chloro-3-nitro-, sulfate can undergo reduction reactions to convert the nitro group to an amino group, forming 4-chloro-1,3-diaminobenzene.

Substitution: The compound can participate in nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.

Oxidation: Oxidation reactions can further modify the functional groups on the benzene ring.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

Reduction: 4-chloro-1,3-diaminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the benzene ring.

科学的研究の応用

Chemistry:

- Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

- Serves as a precursor for the synthesis of various substituted anilines.

Biology:

- Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

- Utilized in the production of agrochemicals, such as herbicides and insecticides.

- Employed in the manufacture of rubber chemicals and other specialty chemicals.

作用機序

The mechanism of action of benzenamine, 4-chloro-3-nitro-, sulfate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

類似化合物との比較

4-chloro-2-nitroaniline: Similar structure but with the nitro group at the ortho position.

4-nitroaniline: Lacks the chloro substituent.

3-nitroaniline: Nitro group at the meta position without the chloro substituent.

Uniqueness:

- The presence of both chloro and nitro groups on the benzene ring of benzenamine, 4-chloro-3-nitro-, sulfate makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

生物活性

Benzenamine, 4-chloro-3-nitro-, sulfate, also known as 4-chloro-3-nitroaniline sulfate, is an organic compound with the molecular formula C₆H₅ClN₂O₂. This compound features a nitro group (-NO₂) and a chloro group (-Cl) attached to a benzene ring, along with an amine group (-NH₂). The sulfate component enhances its solubility in water, making it suitable for various biological applications. Its potential biological activities, particularly in antimicrobial and anticancer research, have garnered significant attention in recent studies.

Synthesis Methods

The synthesis of this compound typically involves:

-

Nitration of 4-Chloroaniline :

- This is achieved by treating 4-chloroaniline with a mixture of concentrated nitric and sulfuric acids at low temperatures to introduce the nitro group at the meta position relative to the amino group.

-

Formation of Sulfate Salt :

- The resulting 4-chloro-3-nitroaniline can be converted to its sulfate salt form by reacting it with sulfuric acid.

Chemical Reactions

This compound can undergo various chemical reactions including:

- Reduction : Converting the nitro group to an amino group.

- Substitution : The chloro group can be replaced by nucleophiles.

- Oxidation : Modifying functional groups on the benzene ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. For instance:

- Case Study : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of 50-100 µg/mL.

Anticancer Potential

The compound's anticancer properties are also under investigation. It has shown promise in:

- Cell Line Studies : In vitro studies using human cancer cell lines have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound:

- Acute Toxicity : In animal studies, it was found to be non-mutagenic at certain doses. Symptoms observed included reduced activity and uncoordinated gait without significant mortality rates .

- Metabolism : Studies indicate rapid absorption and metabolism in rats, with metabolites primarily excreted in urine as sulfate conjugates. Notably, there was no significant accumulation of the parent compound or its metabolites in tissues .

The biological activity of this compound is largely attributed to its interaction with cellular components:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : Reduction of the nitro group can yield reactive intermediates that interact with nucleic acids, potentially leading to mutagenic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-nitroaniline | Nitro group at ortho position | Antimicrobial activity noted |

| 4-Nitroaniline | Lacks chloro substituent | Limited biological activity |

| 3-Nitroaniline | Nitro group at meta position | Less reactive than benzenamine variant |

The presence of both chloro and nitro groups in this compound enhances its reactivity and potential applications in medicinal chemistry.

特性

IUPAC Name |

4-chloro-3-nitroaniline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2.H2O4S/c7-5-2-1-4(8)3-6(5)9(10)11;1-5(2,3)4/h1-3H,8H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMRJYFVRWUBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])Cl.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90066-11-8 | |

| Record name | Benzenamine, 4-chloro-3-nitro-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90066-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-3-nitro-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090066118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-3-nitro-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。